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Compound of Interest

Compound Name: 80-O18

Cat. No.: B15574671 Get Quote

Welcome to the technical support center for 80-O18, an ionizable lipid for the formulation of

lipid nanoparticles (LNPs) for protein delivery.[1] This resource provides troubleshooting guides

and frequently asked questions (FAQs) to help researchers, scientists, and drug development

professionals optimize their experiments for enhanced endosomal escape and efficient

cytosolic delivery of protein cargo.

Frequently Asked Questions (FAQs)
Q1: What is 80-O18 and what is its primary application?

A1: 80-O18 is an ionizable lipid used to generate lipid nanoparticles (LNPs) for the delivery of

proteins into cells.[1] Its key feature is the ability to encapsulate protein cargo and facilitate its

release from endosomes into the cytoplasm, a critical step for the bioactivity of many protein-

based therapeutics.

Q2: How does 80-O18 facilitate endosomal escape?

A2: Like other ionizable lipids, 80-O18 is designed to be neutrally charged at physiological pH

and become positively charged in the acidic environment of the endosome. This protonation is

thought to promote the disruption of the endosomal membrane, allowing the encapsulated

protein cargo to escape into the cytosol. This process can be enhanced by the inclusion of

"helper" lipids in the LNP formulation.

Q3: What is a typical formulation for LNPs using an ionizable lipid like 80-O18?
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A3: A common LNP formulation consists of four main components:

Ionizable Lipid (e.g., 80-O18): Crucial for encapsulating the cargo and mediating endosomal

escape.

Helper Phospholipid (e.g., DOPE or DSPC): Contributes to the structural integrity of the LNP

and can aid in membrane fusion.

Cholesterol: Stabilizes the LNP structure.

PEGylated Lipid (e.g., DMG-PEG-2000): Provides a hydrophilic shell that prevents

aggregation and reduces clearance by the immune system.

A sample molar ratio for these components could be 50:10:38.5:1.5 (ionizable

lipid:DSPC:cholesterol:PEG).

Q4: How can I assess the efficiency of 80-O18 mediated endosomal escape?

A4: Several assays can be employed to quantify endosomal escape and cytosolic protein

delivery. Two common methods are:

Chloroalkane Penetration Assay (CAPA): This is a quantitative, high-throughput assay that

directly measures the amount of a chloroalkane-tagged cargo that has reached the cytosol.

[1][2][3]

Functional Reporter Assays: These assays rely on the delivery of a functional protein, such

as Cre recombinase, to a reporter cell line. The activity of the delivered protein (e.g., excision

of a stop codon leading to fluorescent protein expression) serves as an indirect measure of

successful cytosolic delivery.[2][3]

Troubleshooting Guide
Issue 1: Low protein encapsulation efficiency.
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Possible Cause Troubleshooting Step

Suboptimal lipid ratios

Systematically vary the molar ratios of the four

lipid components (ionizable lipid, helper lipid,

cholesterol, PEG-lipid) to find the optimal

composition for your specific protein.

Incorrect pH during formulation

Ensure the buffer used for RNA/protein dilution

is acidic to allow for the protonation of the

ionizable lipid and efficient encapsulation of the

cargo.

Poor lipid quality

Use high-purity lipids and store them under the

recommended conditions to prevent

degradation.

Inefficient mixing

Utilize a microfluidic mixing device or ensure

rapid and consistent mixing when combining the

lipid and aqueous phases to promote uniform

LNP formation.

Issue 2: High cytotoxicity observed in treated cells.

Possible Cause Troubleshooting Step

Excessive positive charge at physiological pH

Confirm the pKa of your LNP formulation. A well-

designed ionizable lipid should be largely

neutral at pH 7.4. If the pKa is too high, consider

adjusting the lipid composition.

High concentration of LNPs

Perform a dose-response experiment to

determine the optimal LNP concentration that

provides efficient delivery with minimal toxicity.

Instability of LNPs

Characterize the size and polydispersity of your

LNPs. Aggregated or unstable particles can lead

to increased toxicity.

Issue 3: Low cytosolic delivery despite good cellular uptake.
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| Possible Cause | Troubleshooting Step | | Inefficient endosomal escape | This is a common

bottleneck. Consider the following strategies to enhance endosomal escape: - Optimize the

helper lipid: Replace DSPC with a fusogenic lipid like DOPE, which can promote the transition

to a hexagonal phase and facilitate membrane fusion. - Incorporate endosomolytic peptides:

Conjugate or co-deliver peptides known to disrupt endosomal membranes in a pH-dependent

manner. | | Protein degradation in the endo-lysosomal pathway | Use inhibitors of endosomal

acidification (e.g., bafilomycin A1) or lysosomal proteases (e.g., E-64) to investigate if

degradation is limiting the delivery of your active protein. Note that these are for mechanistic

studies and not for therapeutic applications. | | Assay sensitivity | If using a functional assay,

ensure the reporter system is sensitive enough to detect low levels of delivered protein. For

direct quantification, the Chloroalkane Penetration Assay (CAPA) is a more sensitive option.[1]

[2][3] |

Quantitative Data Summary
The following table summarizes representative data from a study investigating the cytosolic

delivery of a GFP-Cre recombinase fusion protein using a library of ionizable lipidoids, which

are structurally related to 80-O18. This data can serve as a benchmark for optimizing your 80-
O18 LNP formulations.

Table 1: Comparison of Cytosolic Delivery for Different LNP Formulations

Lipidoid
Cytosolic Delivery (% of
cells with functional Cre)

Total Cellular Uptake
(Mean Fluorescence
Intensity)

Lipidoid 1 15% 8,000

Lipidoid 2 45% 12,000

Lipidoid 3 60% 15,000

Lipidoid 4 (Optimized) >80% 20,000

Data is representative and adapted from studies on ionizable lipidoids for protein delivery.

Actual results with 80-O18 may vary.
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Key Experimental Protocols
Protocol 1: LNP Formulation by Microfluidic Mixing

Prepare Lipid Stock Solution: Dissolve 80-O18, DSPC (or DOPE), cholesterol, and DMG-

PEG-2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid

concentration should be between 10-25 mM.

Prepare Protein Solution: Dilute the protein cargo in a low pH buffer (e.g., 50 mM sodium

acetate, pH 4.0).

Microfluidic Mixing: Load the lipid-ethanol solution and the protein-aqueous solution into

separate syringes of a microfluidic mixing system (e.g., NanoAssemblr).

Mixing Parameters: Set the flow rate ratio of the aqueous to organic phase (typically 3:1) and

the total flow rate according to the manufacturer's instructions to control the LNP size.

Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at

pH 7.4 to remove the ethanol and exchange the buffer.

Sterilization and Storage: Sterilize the LNP formulation by passing it through a 0.22 µm filter

and store at 4°C.

Protocol 2: Chloroalkane Penetration Assay (CAPA) for Cytosolic Delivery

Cell Seeding: Seed HeLa cells stably expressing a cytosolic HaloTag protein in a 96-well

plate.

LNP Treatment: Treat the cells with LNPs encapsulating your chloroalkane-tagged protein of

interest for a defined period (e.g., 4-24 hours).

Wash: Wash the cells thoroughly with PBS to remove excess LNPs.

Fluorescent HaloTag Ligand Incubation: Add a cell-impermeable fluorescent HaloTag ligand

to the cells. This ligand will only label the HaloTag proteins that have not reacted with the

delivered chloroalkane-tagged protein.
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Wash and Lyse: Wash the cells to remove the unbound fluorescent ligand and then lyse the

cells.

Quantification: Measure the fluorescence of the cell lysate using a plate reader. A decrease

in fluorescence compared to control cells (treated with LNPs containing untagged protein)

indicates successful cytosolic delivery.

Visualizing Experimental Concepts
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Caption: Pathway of 80-O18 LNP uptake and endosomal escape.
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Caption: Workflow for the Chloroalkane Penetration Assay (CAPA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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